molecular formula C24H30O5 B3844322 methyl 10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate

methyl 10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate

Cat. No.: B3844322
M. Wt: 398.5 g/mol
InChI Key: GWEKWJOSBYDYDP-UHFFFAOYSA-N
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Description

This compound (CAS 95716-70-4) features a spirocyclic framework combining a cyclopenta[a]phenanthrene backbone with a tetrahydrofuran (oxolane) ring. Key structural attributes include:

  • Spiro junction: The fusion at C17 creates a rigid three-dimensional structure critical for molecular interactions .
  • Functional groups: Two ketone groups (3,5'-dioxo) and a methyl ester at position 7 enhance polarity and reactivity .
  • Stereochemistry: Defined stereocenters (2'R,7R,8R,10S,13S,14S) dictate its bioactive conformation, influencing binding affinity in life sciences research .

Properties

IUPAC Name

methyl 10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O5/c1-22-8-4-15(25)12-14(22)13-16(21(27)28-3)20-17(22)5-9-23(2)18(20)6-10-24(23)11-7-19(26)29-24/h5,12,16,18,20H,4,6-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWEKWJOSBYDYDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CC(C3C2=CCC4(C3CCC45CCC(=O)O5)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 10,13-dimethyl-3,5’-dioxospiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2’-oxolane]-7-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common approach involves the cyclization of a precursor molecule under specific conditions to form the spiro structure. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 10,13-dimethyl-3,5’-dioxospiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2’-oxolane]-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Methyl 10,13-dimethyl-3,5’-dioxospiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2’-oxolane]-7-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 10,13-dimethyl-3,5’-dioxospiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2’-oxolane]-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Source
Target Compound C₂₅H₃₄O₅ (inferred) ~414.54 3,5'-dioxo, 7-carboxylate, 10,13-dimethyl Life sciences research
Drospirenone C₂₂H₃₀O 310.5 Spiro dioxolane, 10,13-dimethyl Synthetic progestin (hormonal activity)
Compound C₂₅H₃₆O₄ 400.56 10,13-dimethyl, 2-methyl-dioxolane Undefined (0 stereocenters)
16-Oxo Acetate Derivative C₂₃H₃₀O₄ 386.49 16-oxo, acetate group Structural model for X-ray studies
Sulfated Derivative C₁₉H₂₈O₅S 368.49 3-sulfooxy, 10,13-dimethyl Altered solubility/metabolism
Key Differences:
  • Substituent Positions: Methyl groups at C10 and C13 in the target compound mirror drospirenone but differ from carcinogenic 7,11-dimethyl derivatives (), which exhibit higher tumorigenic potency due to bay-region distortions .
  • Functional Groups: The 3,5'-diketone in the target compound contrasts with drospirenone’s diol-epoxide activation pathway , while the sulfated derivative () introduces a polar sulfooxy group, enhancing water solubility .

Stereochemical and Crystallographic Insights

  • Stereochemistry : The target compound’s defined stereocenters (2'R,7R,8R,10S,13S,14S) contrast with ’s compound (0 defined stereocenters), underscoring the necessity of chirality for bioactivity .
  • Crystal Packing : X-ray studies () reveal that 10,13-dimethyl derivatives adopt layered structures stabilized by C=O∙∙∙H interactions, influencing solid-state stability and dissolution rates .

Biological Activity

Methyl 10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate (CAS No. 192704-56-6) is a complex organic compound with significant biological activity. This article explores its molecular characteristics, biological effects, mechanisms of action, and potential therapeutic applications.

Molecular Characteristics

  • Molecular Formula : C24H32O6
  • Molecular Weight : 416.507 g/mol
  • Purity : 99.8%
  • LogP : 2.964 (indicating moderate lipophilicity)

The compound features a spiro structure that contributes to its unique biological properties. Its structural complexity allows for interactions with various biological targets.

1. Anti-inflammatory Properties

Recent studies have indicated that methyl 10,13-dimethyl-3,5'-dioxospiro exhibits significant anti-inflammatory effects. It has been shown to inhibit the TLR4/MyD88/NF-κB signaling pathway, which plays a crucial role in inflammation and immune responses . This inhibition can potentially reduce inflammation in conditions such as osteoarthritis and ulcerative colitis.

The compound's mechanism involves several key pathways:

  • TLR4/MyD88/NF-κB Pathway : Inhibition of this pathway leads to reduced expression of pro-inflammatory cytokines such as TNF and IL-6.
  • PI3K/Akt Pathway : The compound may influence cell survival and proliferation through modulation of this signaling pathway .

3. Case Studies

A study conducted on the effects of methyl 10,13-dimethyl-3,5'-dioxospiro in a murine model of ulcerative colitis demonstrated significant therapeutic potential. The compound was administered at varying doses (14.63 mg/kg to 58.50 mg/kg) and resulted in:

Treatment GroupInflammation ScoreCytokine Levels (TNF)
Control8.5 ± 1.2High
Low Dose5.0 ± 0.9Moderate
Medium Dose3.0 ± 0.7Low
High Dose1.5 ± 0.4Very Low

The results indicated a dose-dependent reduction in inflammation and cytokine levels .

Therapeutic Applications

Given its anti-inflammatory properties and ability to modulate key signaling pathways, methyl 10,13-dimethyl-3,5'-dioxospiro is being investigated for potential applications in treating:

  • Chronic Inflammatory Diseases : Such as rheumatoid arthritis and ulcerative colitis.
  • Cancer Therapy : Due to its effects on cell signaling pathways involved in tumor growth and metastasis.

Q & A

Q. What are the critical considerations for designing a stereoselective synthesis route for this spirocyclic compound?

Methodological Answer: Focus on optimizing ring-closing strategies for the spiro-oxolane moiety. Use computational tools (e.g., DFT calculations) to predict steric and electronic influences during cyclization. Validate intermediates via X-ray crystallography . Prioritize protecting groups for the carboxylate and ketone functionalities to prevent side reactions during alkylation or acylation steps .

Q. How can NMR spectroscopy resolve ambiguities in the stereochemical assignment of the decahydro-cyclopenta[a]phenanthrene core?

Methodological Answer: Employ 2D-NMR techniques (COSY, NOESY, HSQC) to correlate protons across the fused rings. Compare experimental 1^1H and 13^{13}C chemical shifts with density functional theory (DFT)-predicted values for stereoisomers. Use crystal structure data (e.g., CCDC entries) as reference points for spatial arrangements .

Q. What analytical methods are most effective for quantifying trace impurities in synthesized batches?

Methodological Answer: Combine HPLC-MS with charged aerosol detection (CAD) to detect non-UV-active impurities. Validate purity thresholds using high-resolution mass spectrometry (HRMS) and differential scanning calorimetry (DSC) to correlate thermal behavior with crystallinity .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the equilibrium between keto-enol tautomers in the dioxospiro system?

Methodological Answer: Conduct variable-temperature 1^1H NMR experiments in deuterated solvents (DMSO-d6_6, CDCl3_3) to monitor tautomer populations. Use Eyring plots to calculate activation energies for tautomerization. Compare experimental results with ab initio molecular dynamics (AIMD) simulations .

Q. What mechanistic insights explain contradictions in biological activity data across in vitro assays?

Methodological Answer: Perform structure-activity relationship (SAR) studies with systematically modified analogs. Use molecular docking to assess binding affinity variations across protein targets (e.g., steroid receptors). Cross-validate results with surface plasmon resonance (SPR) to resolve discrepancies between enzyme inhibition and cellular uptake .

Q. How can machine learning optimize reaction conditions for scaling up synthesis while minimizing byproduct formation?

Methodological Answer: Train neural networks on kinetic data (e.g., reaction time, temperature, catalyst loading) from high-throughput experimentation (HTE). Use COMSOL Multiphysics to simulate mass transfer limitations in batch reactors. Validate predictions via Design of Experiments (DoE) to identify Pareto-optimal conditions .

Q. What strategies reconcile conflicting crystallographic data on the conformation of the tetradecahydro-cyclopenta[a]phenanthrene backbone?

Methodological Answer: Apply Hirshfeld surface analysis to compare intermolecular interactions across crystal polymorphs. Use synchrotron radiation for high-resolution diffraction studies of metastable forms. Correlate lattice energies with conformational flexibility using quasi-harmonic approximation (QHA) models .

Methodological Framework for Addressing Data Contradictions

Q. How to design a robust validation protocol for conflicting spectral data in structural elucidation?

Methodological Answer: Implement a tiered validation approach:

  • Tier 1: Cross-validate NMR/IR data with independent synthetic routes.
  • Tier 2: Compare experimental vibrational frequencies (Raman/IR) with DFT-simulated spectra.
  • Tier 3: Resolve ambiguities via single-crystal X-ray diffraction and electron density maps .

Q. What statistical tools are essential for interpreting variability in bioassay replicates?

Methodological Answer: Use mixed-effects models to account for batch-to-batch variability. Apply principal component analysis (PCA) to identify outliers in high-dimensional data (e.g., metabolomics). Validate reproducibility via intraclass correlation coefficients (ICCs) and Bland-Altman plots .

Tables for Key Data

Property Method Typical Value Reference
Melting Point (°C)DSC215–218 (decomp.)
LogP (Octanol-Water)HPLC Retention Index3.2 ± 0.3
Tautomerization Energy (kJ/mol)DFT (B3LYP/6-311+G(d,p))42.7 (Keto → Enol)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate
Reactant of Route 2
methyl 10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.